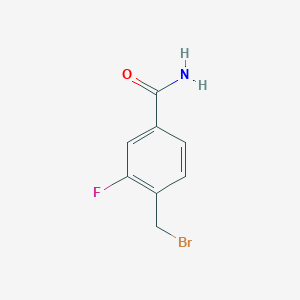

![molecular formula C21H21NO4S2 B2585288 N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide CAS No. 946297-88-7](/img/structure/B2585288.png)

N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Organic Synthesis Intermediates

This compound serves as an intermediate in organic synthesis, particularly in reactions involving nucleophilic substitution and amidation . Its structure, which includes both borate and sulfonamide groups, allows for a variety of chemical transformations, making it a versatile building block in the synthesis of more complex molecules.

Drug Development

The borate and sulfonamide groups present in the compound suggest potential applications in drug development. Boronic acid compounds, for instance, are often used as enzyme inhibitors or ligands in pharmaceuticals, indicating that this compound could play a role in the creation of new medications .

Fluorescent Probes

Compounds with borate groups have been utilized as fluorescent probes. They can identify various biological and chemical substances, such as hydrogen peroxide, sugars, copper and fluoride ions, and catecholamines. This compound’s structure suggests it could be adapted for similar applications .

Stimulus-Responsive Drug Carriers

The borate ester bonds in this compound are advantageous for constructing stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose, and ATP levels, to control drug release. This compound could be used to develop new drug delivery systems .

Suzuki–Miyaura Cross-Coupling

The compound’s borate group indicates its potential use in Suzuki–Miyaura cross-coupling reactions. These reactions are a staple in carbon–carbon bond formation in organic chemistry and are known for their mild conditions and functional group tolerance .

Optoelectronic Materials

Given the importance of organoboron compounds in optoelectronics, this compound could be a precursor for materials used in organic light-emitting diodes (OLEDs) and other electronic devices .

Enzyme Inhibitors

Boronic acid compounds are frequently used as enzyme inhibitors. This compound’s structural features suggest it could be investigated for its inhibitory effects on enzymes relevant to cancer treatment or microbial infections .

Chemical Sensors

The compound’s ability to form boronic ester bonds could be exploited in the development of chemical sensors. These sensors could detect and measure the presence of various analytes in environmental or biological samples .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions in the study of a compound often depend on its potential applications in fields such as medicine, industry, or environmental science. Unfortunately, specific future directions for the study of “N-[2-[(4-methoxyphenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzamide” are not available .

Propiedades

IUPAC Name |

N-[2-(4-methoxyphenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S2/c1-15-5-7-16(8-6-15)21(23)22-14-20(19-4-3-13-27-19)28(24,25)18-11-9-17(26-2)10-12-18/h3-13,20H,14H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEBTEXOBLPWFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-methoxybenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-4-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2585205.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-methylbutan-1-amine hydrochloride](/img/no-structure.png)

![methyl 4-({[1-methyl-3-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B2585208.png)

![4-{1-[2-(2,6-Dimethylphenoxy)ethyl]benzimidazol-2-yl}-1-(3-methylphenyl)pyrrol idin-2-one](/img/structure/B2585210.png)

![ethyl 3-ethyl-5-{[(4-isopropylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2585213.png)

![1-(4-Methylphenyl)-2-(2-naphthylsulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2585214.png)

![6-(4-methoxyphenethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2585215.png)

![3-bromo-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2585217.png)

![1-(4-Chlorophenyl)-2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]ethanone](/img/structure/B2585218.png)

![methyl 3-[(3-chlorobenzoyl)amino]-6-[(E)-2-(dimethylamino)ethenyl]-2-oxo-2H-pyran-5-carboxylate](/img/structure/B2585220.png)

![3,6-dichloro-N-[1-(2-methoxyethyl)-1H-indazol-6-yl]pyridine-2-carboxamide](/img/structure/B2585222.png)

![Methyl 4-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate](/img/structure/B2585228.png)